molecular formula C13H21F3 B2808527 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene CAS No. 1236146-62-5

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene

Cat. No.: B2808527
CAS No.: 1236146-62-5
M. Wt: 234.306
InChI Key: SLCVGALUQPWISE-LBPRGKRZSA-N
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Description

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is a chemical compound with the molecular formula C13H21F3. It is characterized by the presence of a cyclopropene ring substituted with a nonyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene typically involves the cyclopropanation of an appropriate alkene precursor with a trifluoromethylating agent. One common method is the reaction of 1-nonene with a trifluoromethyl diazomethane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar synthetic routes as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropene ring may also contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    1-Nonylcycloprop-1-ene: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    3-(Trifluoromethyl)cycloprop-1-ene: Lacks the nonyl group, affecting its physical and chemical properties.

    1-Nonyl-3-methylcycloprop-1-ene:

Uniqueness

1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene is unique due to the presence of both the nonyl and trifluoromethyl groups, which impart distinct physical, chemical, and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-nonyl-3-(trifluoromethyl)cyclopropene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3/c1-2-3-4-5-6-7-8-9-11-10-12(11)13(14,15)16/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCVGALUQPWISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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